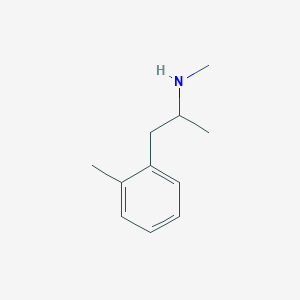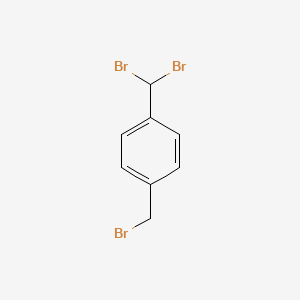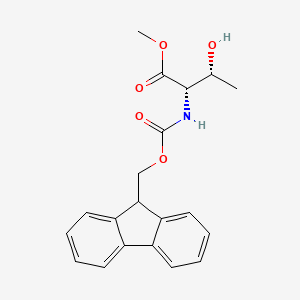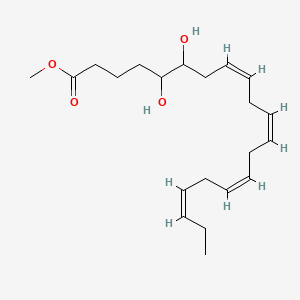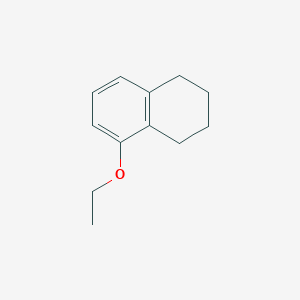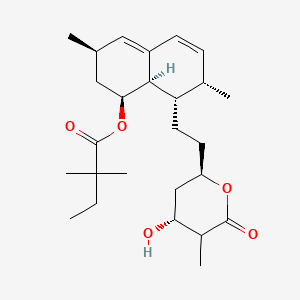
2-Methyl Simvastatin (Mixture Of Diasteroisomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, resulting in a mixture of diastereomers. It is primarily used in scientific research to study its effects on lipid metabolism and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of the simvastatin molecule and the introduction of chiral centers. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the formation of the desired diastereomers.
Industrial Production Methods: Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for fermentation, followed by chemical synthesis steps to introduce the methyl group and chiral centers. The final product is purified using chromatographic techniques to obtain a mixture of diastereomers.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl Simvastatin. These derivatives are studied for their potential biological activities and therapeutic applications.
Aplicaciones Científicas De Investigación
2-Methyl Simvastatin is widely used in scientific research due to its potential therapeutic benefits. Some of its applications include:
Chemistry: Studying the compound’s reactivity and stability under different conditions.
Biology: Investigating its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Developing new formulations and delivery methods for enhanced therapeutic efficacy.
Mecanismo De Acción
The mechanism of action of 2-Methyl Simvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparación Con Compuestos Similares
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Lovastatin: A naturally occurring statin with a similar structure but different therapeutic profile.
Uniqueness: 2-Methyl Simvastatin is unique due to the presence of multiple chiral centers, resulting in a mixture of diastereomers. This structural complexity allows for the study of different stereoisomers and their individual biological activities, providing valuable insights into the compound’s therapeutic potential.
Propiedades
Fórmula molecular |
C26H40O5 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |
Clave InChI |
NJRLXFRIDIFWPB-ZURORQQOSA-N |
SMILES isomérico |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C |
SMILES canónico |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

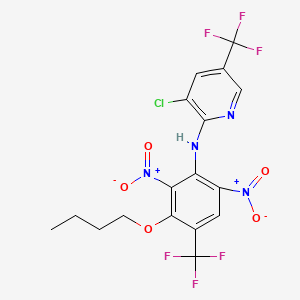
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
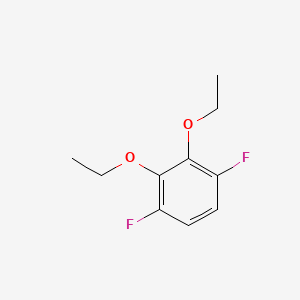
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
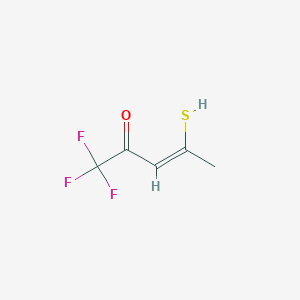
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)
